molecular formula C20H15NO5 B5823216 phenyl 2-[(3-nitrobenzyl)oxy]benzoate

phenyl 2-[(3-nitrobenzyl)oxy]benzoate

Cat. No.: B5823216
M. Wt: 349.3 g/mol
InChI Key: AFBBKOJYICWJCS-UHFFFAOYSA-N
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Description

Phenyl 2-[(3-nitrobenzyl)oxy]benzoate is a benzoic acid derivative featuring a phenyl ester group at the carboxylic acid position and a 3-nitrobenzyl ether substituent at the 2-hydroxy position of the benzene ring.

Properties

IUPAC Name

phenyl 2-[(3-nitrophenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c22-20(26-17-9-2-1-3-10-17)18-11-4-5-12-19(18)25-14-15-7-6-8-16(13-15)21(23)24/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBBKOJYICWJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters of phenyl 2-[(3-nitrobenzyl)oxy]benzoate and its analogs:

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Features
This compound 3-Nitrobenzyl C₂₀H₁₅NO₅ 361.34 (calculated) Strong electron-withdrawing nitro group; potential for nitro-reduction reactions
Phenyl 2-[(4-chlorobenzyl)oxy]benzoate 4-Chlorobenzyl C₂₀H₁₅ClO₃ 338.78 Chlorine substituent enhances lipophilicity; moderate electron-withdrawing effect
Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate p-Tolyloxy allyl C₁₈H₁₈O₅ 326.33 Allyl ether linkage; steric hindrance from methyl group
Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate Phosphoryl-imidazole C₁₉H₁₇N₂O₇P 428.32 (calculated) Phosphoryl bridge enhances hydrolytic stability; imidazole enables metal coordination

Key Observations :

  • Electron Effects : The 3-nitro group in this compound imparts significant electron-withdrawing character, likely increasing its susceptibility to nucleophilic aromatic substitution compared to the 4-chloro analog .
  • Steric Considerations : Allyl ether derivatives (e.g., methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate) exhibit reduced steric accessibility due to the allyl chain, impacting reactivity in coupling or hydrolysis reactions .

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